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5-(1H-Tetrazol-1-yl)pentanoic acid is a heterocyclic compound that features a five-membered ring containing four nitrogen atoms and one carbon atom, characteristic of tetrazole derivatives. This compound is recognized for its potential applications in pharmaceuticals and biochemistry due to its unique structural properties. The molecular formula for 5-(1H-tetrazol-1-yl)pentanoic acid is , with a molecular weight of approximately 170.17 g/mol .
The reactivity of the tetrazole ring allows for the formation of diverse derivatives, enhancing its utility in synthetic chemistry .
Compounds containing the tetrazole moiety, including 5-(1H-Tetrazol-1-yl)pentanoic acid, have been studied for their biological activities. These compounds exhibit various pharmacological properties, such as:
The biological mechanisms are often linked to the ability of the tetrazole ring to mimic functional groups found in natural substrates, facilitating interactions with biological targets.
The synthesis of 5-(1H-Tetrazol-1-yl)pentanoic acid typically involves several steps:
Common reagents include strong acids (e.g., hydrochloric acid) and catalysts that facilitate cyclization and condensation reactions. Advanced methods may employ greener synthesis techniques, such as solvent-free reactions or microwave-assisted synthesis to enhance yields and reduce environmental impact .
5-(1H-Tetrazol-1-yl)pentanoic acid has several applications across various fields:
Research on 5-(1H-Tetrazol-1-yl)pentanoic acid includes studies on its interactions with biological molecules. These studies focus on:
Such studies are crucial for assessing its potential as a therapeutic agent and understanding its pharmacokinetics and dynamics .
Several compounds share structural similarities with 5-(1H-Tetrazol-1-yl)pentanoic acid, particularly within the class of tetrazole derivatives. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| (R)-2-Amino-5-(1H-tetrazol-1-yl)pentanoic acid | 185.18 g/mol | |
| 2-Amino-5-(tetrazol-1-yl)pentanoic acid | 185.18 g/mol | |
| 2-Oxo-2-{[}[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino]ethyl pentanoate | 393.44 g/mol |
While many tetrazole-containing compounds exhibit similar biological activities, 5-(1H-Tetrazol-1-yl)pentanoic acid's unique pentanoic acid structure distinguishes it from others, potentially influencing its solubility, bioavailability, and interaction profiles. Its specific functional groups allow it to engage in diverse